molecular formula C7H12BrN B14150618 4-Bromo-1-azabicyclo[2.2.2]octane CAS No. 2181-19-3

4-Bromo-1-azabicyclo[2.2.2]octane

Cat. No.: B14150618
CAS No.: 2181-19-3
M. Wt: 190.08 g/mol
InChI Key: ZUEBXWFONILVTP-UHFFFAOYSA-N
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Description

4-Bromo-1-azabicyclo[2.2.2]octane is a bicyclic compound with the molecular formula C₇H₁₂BrN and a molecular weight of 190.081 g/mol . This compound is characterized by a bromine atom attached to the 4-position of the azabicyclo[2.2.2]octane structure, which consists of a nitrogen atom incorporated into a bicyclic framework. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-azabicyclo[2.2.2]octane typically involves the bromination of 1-azabicyclo[2.2.2]octane. One common method is the reaction of 1-azabicyclo[2.2.2]octane with bromine in an organic solvent such as chloroform or carbon tetrachloride under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted azabicyclo[2.2.2]octanes depending on the nucleophile used.

    Oxidation Reactions: N-oxides of this compound.

    Reduction Reactions: 1-Azabicyclo[2.2.2]octane.

Scientific Research Applications

4-Bromo-1-azabicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the bicyclic structure contribute to its binding affinity and specificity. The compound may modulate the activity of target proteins by forming covalent or non-covalent interactions, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-azabicyclo[2.2.2]octane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This compound’s structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications .

Properties

IUPAC Name

4-bromo-1-azabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN/c8-7-1-4-9(5-2-7)6-3-7/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEBXWFONILVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176226
Record name 4-Bromo-1-azabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2181-19-3
Record name 4-Bromo-1-azabicyclo(2.2.2)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-1-azabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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